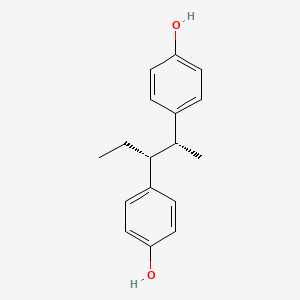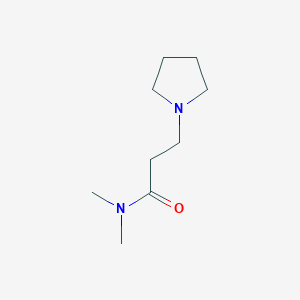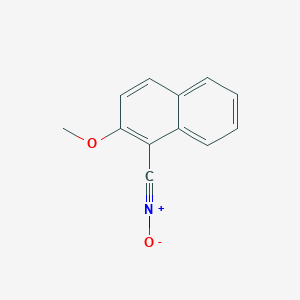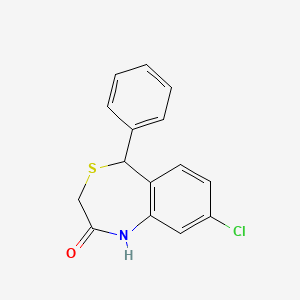
Beryllium--titanium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–titanium (2/1) is an intermetallic compound composed of beryllium and titanium in a 2:1 ratio. This compound is known for its unique properties, including high strength, low density, and excellent thermal stability. These characteristics make it valuable in various industrial and scientific applications, particularly in aerospace and nuclear industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beryllium–titanium (2/1) can be synthesized through various methods, including direct reaction of beryllium and titanium at high temperatures. The process typically involves heating the metals in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
2Be+Ti→Be2Ti
Another method involves the reduction of beryllium and titanium oxides using a reducing agent such as magnesium or calcium. This method requires careful control of temperature and pressure to ensure the formation of the desired intermetallic compound .
Industrial Production Methods
In industrial settings, beryllium–titanium (2/1) is often produced using plasma sintering techniques. This method involves the use of high-energy plasma to sinter beryllium and titanium powders, resulting in a dense and homogeneous intermetallic compound. The sintering process is typically carried out at temperatures ranging from 900°C to 1000°C .
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium–titanium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Beryllium–titanium (2/1) can be oxidized to form beryllium oxide and titanium dioxide. This reaction typically occurs at elevated temperatures and in the presence of oxygen.
Be2Ti+3O2→2BeO+TiO2
-
Reduction: : The compound can be reduced using strong reducing agents such as lithium or sodium. This reaction is often carried out in a molten salt medium to facilitate the reduction process.
-
Substitution: : Beryllium–titanium (2/1) can undergo substitution reactions with halogens, resulting in the formation of beryllium halides and titanium halides .
Common Reagents and Conditions
Common reagents used in the reactions of beryllium–titanium (2/1) include oxygen, halogens, and reducing agents such as lithium and sodium. The reactions are typically carried out at high temperatures and in controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of beryllium–titanium (2/1) include beryllium oxide, titanium dioxide, beryllium halides, and titanium halides. These products have various applications in materials science and industrial processes .
Wissenschaftliche Forschungsanwendungen
Beryllium–titanium (2/1) has a wide range of scientific research applications due to its unique properties.
-
Chemistry: : In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes.
-
Biology and Medicine: : Although not commonly used in biological applications, beryllium–titanium (2/1) has potential in medical research due to its biocompatibility and low toxicity. It is being investigated for use in medical implants and devices .
-
Industry: : In the aerospace industry, beryllium–titanium (2/1) is used in the production of lightweight and high-strength components. Its excellent thermal stability makes it suitable for use in high-temperature environments. Additionally, it is used in the nuclear industry as a neutron reflector and moderator .
Wirkmechanismus
The mechanism of action of beryllium–titanium (2/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactant molecules through its surface-active sites. The high surface area and unique electronic properties of beryllium–titanium (2/1) contribute to its catalytic efficiency .
In industrial applications, the compound’s high strength and thermal stability are attributed to its intermetallic bonding and crystal structure. The strong bonding between beryllium and titanium atoms results in a material that can withstand extreme conditions without degradation .
Vergleich Mit ähnlichen Verbindungen
Beryllium–titanium (2/1) can be compared with other intermetallic compounds such as beryllium–aluminum (2/1) and beryllium–magnesium (2/1).
-
Beryllium–aluminum (2/1): : This compound has similar properties to beryllium–titanium (2/1) but with slightly lower thermal stability and strength. It is used in applications where weight reduction is critical, such as in aerospace components .
-
Beryllium–magnesium (2/1): : This compound is known for its excellent corrosion resistance and lightweight properties. It is used in marine and automotive applications where exposure to harsh environments is common .
The uniqueness of beryllium–titanium (2/1) lies in its combination of high strength, low density, and excellent thermal stability, making it suitable for a wide range of demanding applications .
Eigenschaften
CAS-Nummer |
12232-44-9 |
|---|---|
Molekularformel |
Be2Ti |
Molekulargewicht |
65.891 g/mol |
InChI |
InChI=1S/2Be.Ti |
InChI-Schlüssel |
PDXXKPBFQHFEPM-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Be].[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
